Product packaging for Ampicillin(Cat. No.:CAS No. 69-53-4)

Ampicillin

カタログ番号: B1664943
CAS番号: 69-53-4
分子量: 349.4 g/mol
InChIキー: AVKUERGKIZMTKX-NJBDSQKTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ampicillin is a penicillin in which the substituent at position 6 of the penam ring is a 2-amino-2-phenylacetamido group. It has a role as an antibacterial drug. It is a penicillin, a penicillin allergen and a beta-lactam antibiotic. It is a conjugate acid of an this compound(1-).
This compound is a semi-synthetic derivative of penicillin that functions as an orally active broad-spectrum antibiotic.
This compound is a Penicillin-class Antibacterial.
This compound has been reported in Microsphaeropsis arundinis, Aspergillus banksianus, and other organisms with data available.
This compound is a broad-spectrum, semi-synthetic, beta-lactam penicillin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis. This compound is stable against hydrolysis by a variety of beta-lactamases, therefore, can be used in wide range of gram-positive and -negative infections.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and has 8 approved and 9 investigational indications.
Semi-synthetic derivative of penicillin that functions as an orally active broad-spectrum antibiotic.
See also: Amoxicillin (narrower);  Penicillin G (broader);  Penicillin G Potassium (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O4S B1664943 Ampicillin CAS No. 69-53-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1
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InChI Key

AVKUERGKIZMTKX-NJBDSQKTSA-N
Source PubChem
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Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C
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Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C
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Molecular Formula

C16H19N3O4S
Source PubChem
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Related CAS

69-52-3 (mono-hydrochloride salt), 7177-48-2 (trihydrate)
Record name Ampicillin [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID4022602
Record name Ampicillin
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Molecular Weight

349.4 g/mol
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Physical Description

Solid
Record name Ampicillin
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Solubility

SOL IN WATER, DIMETHYL SULFOXIDE; DECOMP @ 199-202 °C; SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/, CRYSTALS FROM WATER; SPARINGLY SOL IN WATER @ ROOM TEMPERATURE; DECOMP @ 202 °C; SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/, 1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide; practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform., In water, 10.1X10+3 mg/l at 21 °C, 1.01E+004 mg/L (at 21 °C)
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Impurities

Impurities of ampicillin that occur during preparation of the product are D-(-)-alpha-phenylglycine and 6-aminopenicillanic acid. It has been reported that sodium ampicillin in aqueous solution undergoes a reaction to form oligomeric products.
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Color/Form

White, crystalline powder, White crystalline powder or as white, needle-like crystals

CAS No.

69-53-4
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Melting Point

202 °C, with decomposition, 208 °C
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Record name Ampicillin
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Foundational & Exploratory

chemical structure and physical properties of ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure and Physical Properties of Ampicillin

Chemical Structure of this compound

This compound is a semi-synthetic, broad-spectrum β-lactam antibiotic belonging to the aminopenicillin family.[1] Its core structure is derived from the penicillin nucleus, 6-aminopenicillanic acid, acylated with a D-(-)-α-phenylglycine side chain.[2] This side chain, specifically the amino group, is crucial for its enhanced activity against Gram-negative bacteria compared to penicillin G.[1]

The IUPAC name for this compound is (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[3]

Key Structural Features:

  • β-Lactam Ring: A four-membered cyclic amide that is the reactive center responsible for its antibacterial activity.

  • Thiazolidine Ring: A five-membered sulfur-containing ring fused to the β-lactam ring.

  • Acyl Side Chain: An amino-phenylacetyl group attached to the 6-amino position of the penicillin nucleus. The presence of the amino group enhances its spectrum of activity.[1]

  • Carboxylic Acid Group: Contributes to the molecule's acidic properties and water solubility.

Molecular Formula: C₁₆H₁₉N₃O₄S[4]

Molar Mass: 349.41 g·mol⁻¹[1]

Physical and Chemical Properties of this compound

This compound is typically available as anhydrous this compound, this compound trihydrate, or its sodium salt.[2] It appears as a white, crystalline powder and is practically odorless.[2][3]

Data Presentation: Physical Properties of this compound
PropertyValueNotes
Appearance White to off-white crystalline powder.[5]Odorless or has a faint characteristic odor.[3]
Melting Point 198-200 °C (decomposes).[4]This compound trihydrate decomposes at 214.5–215°C.[2]
Molar Mass 349.41 g/mol .[1]
pKa pKa1 = 2.5 (carboxyl group), pKa2 = 7.3 (amino group) at 23°C.[2][6]
Water Solubility 10,100 mg/L at 21 °C.[3]Sparingly soluble in water.[7]
Solubility in other solvents Practically insoluble in acetone and ethanol 96%. Soluble in dilute acidic or alkaline solutions.[7] Soluble in 1 M NH₄OH (50 mg/mL).[4]
Optical Rotation [α]D²³ = +287.9° (c=1 in water).[4]For anhydrous this compound.[2]
Stability Stable in acidic media due to the protonated α-amino group.[6] Unstable in alkaline solutions.[8] Stability decreases in the presence of sugars.[2] Moisture sensitive.[4]This compound powders are stable at room temperature for six weeks at 43% and 81% relative humidity.[2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Melting Point Determination

The melting point of this compound, which is accompanied by decomposition, can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered this compound sample is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it completely decomposes are recorded as the melting range.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: The saturated solution is filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7]

pKa Determination

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

  • Solution Preparation: A known concentration of this compound is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values are determined from the half-equivalence points on the curve.

Spectroscopic Analysis

Spectroscopic methods are used for the structural confirmation and quantification of this compound.

  • UV-Vis Spectroscopy: A spectrophotometric method can be used for the assay of this compound. It involves the reaction of hydrolyzed this compound with formaldehyde in an acidic buffer, with the absorbance of the product measured at a specific wavelength.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, such as the β-lactam carbonyl, amide, and carboxylic acid groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms in this compound.[8]

Mandatory Visualization

The following diagram illustrates the relationship between the chemical structure of this compound and its key physical and chemical properties.

Ampicillin_Properties cluster_structure This compound Chemical Structure cluster_properties Physical & Chemical Properties This compound This compound C16H19N3O4S BetaLactam β-Lactam Ring This compound->BetaLactam Core Thiazolidine Thiazolidine Ring This compound->Thiazolidine Core SideChain Amino-Phenylacetyl Side Chain This compound->SideChain Defines Spectrum Carboxyl Carboxylic Acid This compound->Carboxyl Polar Group Antibacterial Antibacterial Activity (Inhibits Cell Wall Synthesis) BetaLactam->Antibacterial Reactive Site AlkalineInstability Alkaline Instability (Hydrolysis) BetaLactam->AlkalineInstability Susceptible to cleavage AcidStability Acid Stability (pKa2 = 7.3) SideChain->AcidStability Amino group protonation Solubility Water Solubility (pKa1 = 2.5) Carboxyl->Solubility Influences

Caption: Relationship between this compound's structure and its properties.

References

An In-depth Technical Guide on the Effectiveness of Ampicillin Against Various Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Since its introduction in 1961, ampicillin, a β-lactam antibiotic from the aminopenicillin family, has been a cornerstone in the treatment of bacterial infections.[1] It was the first broad-spectrum penicillin, demonstrating activity against not only Gram-positive organisms like staphylococci and streptococci but also various Gram-negative bacteria such as H. influenzae, E. coli, and Proteus spp.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, spectrum of activity, clinical efficacy, and the evolving landscape of bacterial resistance. It is intended for researchers, scientists, and drug development professionals engaged in the field of antimicrobial chemotherapy.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[3][4] Its structure, which includes a critical β-lactam ring, mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[5] This allows this compound to act as an irreversible inhibitor of the transpeptidase enzyme, also known as Penicillin-Binding Proteins (PBPs), which are essential for cross-linking peptidoglycan chains.[1][4][6] The presence of an amino group helps the antibiotic penetrate the outer membrane of Gram-negative bacteria.[1][4] By binding to and inactivating PBPs, this compound disrupts the integrity of the cell wall, leading to structural instability, cell lysis, and bacterial death.[3][5][6]

cluster_outside Extracellular cluster_cell Bacterial Cell cluster_wall Cell Wall & Membrane cluster_process Cell Wall Synthesis Pathway cluster_outcome Outcome Ampicillin_ext This compound Porin Porin Channel (Gram-Negative) Ampicillin_ext->Porin Penetration PBP Penicillin-Binding Protein (PBP)/ Transpeptidase Porin->PBP Binding Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibition WeakWall Weakened Cell Wall PBP->WeakWall Leads to Precursors Peptidoglycan Precursors Precursors->Crosslinking Catalyzed by PBP Wall Stable Cell Wall Crosslinking->Wall Lysis Cell Lysis (Bactericidal Effect) WeakWall->Lysis

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Spectrum of Activity

This compound is characterized as a broad-spectrum antibiotic, though its clinical utility has been impacted by acquired resistance.[2]

  • Gram-Positive Bacteria: It is active against Streptococcus pneumoniae, Streptococcus pyogenes, some isolates of Staphylococcus aureus (non-penicillinase producing), and Enterococcus species.[1][2] It is particularly effective against Group B Streptococcus and is a treatment of choice for infections caused by Listeria monocytogenes.[2][7]

  • Gram-Negative Bacteria: Its spectrum includes Neisseria meningitidis and some strains of Haemophilus influenzae.[1] While initially effective against many Enterobacteriaceae (e.g., E. coli, Proteus mirabilis, Salmonella, Shigella), resistance is now widespread, and its use should be guided by susceptibility testing.[2][8] It is not effective against Pseudomonas, Enterobacter, or indole-positive Proteus species.[2]

Clinical Efficacy and Applications

This compound is used to treat a variety of infections, although its role as an empiric therapy has diminished due to resistance.

  • Meningitis: this compound is a key component of therapy for bacterial meningitis, especially in neonates and adults over 50, due to its excellent coverage of Listeria monocytogenes.[9][10][11] It is typically used in combination with a third-generation cephalosporin.[10][12]

  • Urinary Tract Infections (UTIs): High urinary concentration can allow this compound to be effective even against pathogens with intermediate susceptibility.[13][14] However, due to high rates of resistance, particularly among E. coli, it is no longer recommended for empirical treatment of UTIs.[8][15] Intravenous this compound has shown high cure rates (91%) for UTIs caused by vancomycin-resistant enterococci (VRE).[16]

  • Respiratory Tract Infections: It is indicated for infections like pneumonia, bronchitis, and sinusitis caused by susceptible strains of S. pneumoniae, H. influenzae, and Group A beta-hemolytic Streptococci.[3][17]

  • Gastrointestinal Infections: this compound is effective for GI infections caused by susceptible Shigella and Salmonella species, including typhoid fever.[17][18]

  • Skin and Soft Tissue Infections (SSTIs): For nonpurulent SSTIs like cellulitis, this compound/sulbactam is a recommended intravenous option.[19][20] In a study on cutaneous abscesses, this compound/sulbactam demonstrated a clinical success rate of 89.8%.[21][22]

Data Presentation: Quantitative Efficacy

The effectiveness of this compound is quantified by Minimum Inhibitory Concentration (MIC) values and clinical outcomes.

Table 1: this compound MIC Breakpoints for Susceptibility Testing [23]

Pathogen MIC (µg/mL) - Susceptible MIC (µg/mL) - Intermediate MIC (µg/mL) - Resistant
Enterobacteriaceae ≤8 16 ≥32
Enterococcus spp. ≤8 - ≥16
Haemophilus influenzae ≤1 2 ≥4
Streptococcus spp. (β-hemolytic) ≤0.25 - -

| Neisseria meningitidis | ≤0.12 | 0.25-1 | ≥2 |

Table 2: Documented Clinical Efficacy of this compound

Infection Type Pathogen Treatment Regimen Clinical Cure Rate Microbiologic Cure Rate Source
Urinary Tract Infection Vancomycin-Resistant Enterococci (VRE) IV this compound (median 4 g/day ) 91% (64/70 patients) 87% (40/46 patients) [16]

| Cutaneous/Soft-Tissue Abscesses | Mixed aerobic-anaerobic | IV this compound/Sulbactam | 89.8% | 100% pathogen eradication |[21][22] |

Table 3: Recommended Intravenous Dosing for Bacterial Meningitis

Patient Group Recommended Dosage Key Considerations Source
Neonates (<1 month) 200-300 mg/kg/day Used in combination with cefotaxime or an aminoglycoside to cover Group B Strep, E. coli, and Listeria. [7][10][24]
Children 200-400 mg/kg/day Dosing interval typically every 4-6 hours. [10][25]

| Adults (>50 years) | 12 g/day (e.g., 2g every 4 hours) | Added to standard cephalosporin therapy for Listeria monocytogenes coverage. |[10][24] |

Mechanisms of Bacterial Resistance

Bacterial resistance to this compound is a significant clinical challenge and occurs primarily through four mechanisms.[26][27][28]

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring of this compound, rendering it ineffective.[23][27]

  • Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) reduce the binding affinity of this compound to its target. This is a key resistance mechanism in Enterococcus faecium and Streptococcus pneumoniae.[2]

  • Reduced Permeability: Gram-negative bacteria can mutate or reduce the expression of outer membrane porin channels, restricting this compound's entry into the cell to reach its PBP targets.[23][26]

  • Active Efflux: Some bacteria utilize efflux pumps (e.g., the AcrAB-TolC system in E. coli) to actively transport this compound out of the cell before it can reach its target.[23][26]

cluster_mechanisms Mechanisms of Resistance cluster_desc Description Amp This compound Degradation 1. Enzymatic Degradation Amp->Degradation Modification 2. Target Modification Amp->Modification Permeability 3. Reduced Permeability Amp->Permeability Efflux 4. Active Efflux Amp->Efflux Deg_desc β-lactamase enzyme cleaves this compound's β-lactam ring. Degradation->Deg_desc Mod_desc Alteration of PBP structure prevents this compound from binding. Modification->Mod_desc Perm_desc Mutation or loss of porin channels blocks This compound entry. Permeability->Perm_desc Eff_desc Efflux pumps actively expel this compound from the bacterial cell. Efflux->Eff_desc

Caption: Primary mechanisms of bacterial resistance to this compound.

Combination Therapies

To overcome resistance, particularly from β-lactamase-producing organisms, this compound is often combined with a β-lactamase inhibitor such as sulbactam.[5][29] Sulbactam itself has weak antibacterial activity but binds irreversibly to β-lactamases, protecting this compound from degradation and restoring its efficacy.[30] This combination (this compound/sulbactam) broadens the spectrum to include many β-lactamase-producing strains of S. aureus, H. influenzae, and various anaerobes, making it effective for treating polymicrobial infections like diabetic foot infections, intra-abdominal infections, and aspiration pneumonia.[31][32]

Experimental Protocols for Susceptibility Testing

Determining a pathogen's susceptibility to this compound is crucial for guiding therapy. Standardized methods are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

A. Broth Microdilution (MIC Determination)

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Protocol:

    • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth (e.g., Mueller-Hinton Broth) to match a 0.5 McFarland turbidity standard.

    • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

    • Inoculation: Each well (including a positive growth control without antibiotic and a negative sterility control) is inoculated with the standardized bacterial suspension.

    • Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

    • MIC Reading: The MIC is read as the lowest this compound concentration in a well with no visible bacterial growth (turbidity).

    • Interpretation: The MIC value is compared to established breakpoints (see Table 1) to classify the organism as susceptible, intermediate, or resistant.[23]

B. Kirby-Bauer Disk Diffusion

This is a qualitative or semi-quantitative method to assess susceptibility.

  • Protocol:

    • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.

    • Plate Inoculation: A sterile swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

    • Disk Application: A paper disk impregnated with a standard amount of this compound (e.g., 10 µg) is placed on the agar surface.

    • Incubation: The plate is incubated (e.g., 35°C for 16-20 hours).

    • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.

    • Interpretation: The zone diameter is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

cluster_start Initial Steps cluster_kb Kirby-Bauer (Disk Diffusion) cluster_mic Broth Microdilution (MIC) cluster_end Final Interpretation Start Isolate Pathogen from Clinical Sample Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum KB_Inoc Inoculate Mueller-Hinton Agar Plate Inoculum->KB_Inoc MIC_Inoc Inoculate Wells with Bacteria Inoculum->MIC_Inoc KB_Disk Apply this compound Disk KB_Inoc->KB_Disk KB_Incubate Incubate Plate KB_Disk->KB_Incubate KB_Measure Measure Zone of Inhibition (mm) KB_Incubate->KB_Measure Interpret Compare Results to CLSI Breakpoints KB_Measure->Interpret MIC_Dilute Prepare Serial Dilutions of this compound in Plate MIC_Dilute->MIC_Inoc MIC_Incubate Incubate Plate MIC_Inoc->MIC_Incubate MIC_Read Read Lowest Concentration with No Growth (MIC) MIC_Incubate->MIC_Read MIC_Read->Interpret Report Report as Susceptible, Intermediate, or Resistant Interpret->Report

Caption: Workflow for antimicrobial susceptibility testing (AST) of this compound.

Conclusion

This compound remains a significant antibiotic in modern medicine, valued for its efficacy against a specific range of pathogens and its role in treating serious infections like meningitis.[3] However, the rise of antimicrobial resistance necessitates a judicious and informed approach to its use.[2][26] For drug development professionals and researchers, understanding this compound's core mechanisms, the nuances of its clinical application, and the molecular basis of resistance is paramount. Future efforts must focus on surveillance of resistance patterns, development of novel β-lactam/β-lactamase inhibitor combinations, and strategies to preserve the utility of this foundational antibiotic.

References

Methodological & Application

Optimal Ampicillin Concentration for Plasmid Selection in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin, a β-lactam antibiotic, is a cornerstone of molecular biology, widely used as a selective agent to ensure the maintenance of plasmids in genetically modified Escherichia coli.[1] The effectiveness of this compound selection hinges on the expression of a plasmid-encoded β-lactamase enzyme, which hydrolyzes the antibiotic, rendering it inactive.[1] However, the optimal concentration of this compound is a critical parameter that can significantly impact experimental outcomes, including plasmid yield and protein expression levels.[2][3]

This document provides detailed application notes and protocols for determining the optimal this compound concentration for plasmid selection in E. coli. It includes a comprehensive protocol for establishing an this compound kill curve, quantitative data from optimization studies, and a discussion of the underlying molecular mechanisms.

Mechanism of Action and Resistance

This compound's Mode of Action

This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[4][5] Specifically, it inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan layers of the cell wall.[6] This disruption of cell wall integrity leads to cell lysis and death, particularly in actively dividing bacteria.[5][7]

The Basis of this compound Resistance

Resistance to this compound in the context of plasmid selection is conferred by a plasmid-borne gene, typically bla (or ampR), which encodes the β-lactamase enzyme.[1] This enzyme is secreted by the bacteria and hydrolyzes the β-lactam ring of this compound, inactivating the antibiotic.[8] This allows only the E. coli cells containing the plasmid to survive and proliferate in a culture medium containing this compound.

Quantitative Data Summary

The selection of an appropriate this compound concentration is crucial. While a concentration of 100 µg/mL is widely used, studies have shown that optimization can lead to significantly better results.[1][2]

ParameterThis compound Concentration (µg/mL)ResultReference
Standard Working Concentration 50 - 100General selection and growth of E. coli carrying a plasmid.[9]
Stringent Plasmids 20 - 40Recommended for plasmids with high selection pressure.[10]
Relaxed Plasmids 100Recommended for plasmids with lower selection pressure.[10]
Optimized for Protein & Plasmid Yield 200Significantly higher GFP expression and plasmid yield compared to 100 µg/mL and 300 µg/mL.[2][3]
Plasmid Copy Number 200Highest plasmid copy number (2.32x10¹⁰) compared to 0, 100, and 300 µg/mL.[2][11]
Plasmid Yield 200Highest plasmid yield (164 ng/µL) compared to 0, 100, and 300 µg/mL.[2][11]

Experimental Protocols

Preparation of this compound Stock Solution

A sterile, concentrated stock solution of this compound is essential for accurate and reproducible experiments.

Materials:

  • This compound sodium salt powder

  • Nuclease-free water

  • Sterile 15 mL conical tube or similar

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh out the desired amount of this compound sodium salt powder in a sterile container. To prepare a 100 mg/mL stock solution, weigh 1 gram of this compound.

  • Add a corresponding volume of nuclease-free water to achieve the desired concentration (e.g., 10 mL for a 100 mg/mL stock).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage (up to one year). For short-term use, a stock solution can be stored at 4°C for up to three months.[12]

Determining the Optimal this compound Concentration: The Kill Curve Method

A kill curve is a dose-response experiment designed to determine the minimum concentration of an antibiotic required to effectively kill non-transformed E. coli cells while allowing transformed cells to survive. This ensures robust selection without imposing an undue metabolic burden on the cells.

Materials:

  • E. coli strain of interest (competent, non-transformed)

  • LB (Luria-Bertani) broth

  • This compound stock solution (e.g., 100 mg/mL)

  • Sterile 96-well microplate with a lid

  • Microplate reader capable of measuring optical density at 600 nm (OD600)

  • Incubator shaker set to 37°C

Protocol:

  • Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of the non-transformed E. coli strain. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Prepare the this compound dilution series:

    • On the day of the experiment, prepare a series of this compound dilutions in LB broth in a 96-well plate. A typical range to test would be 0, 10, 25, 50, 75, 100, 150, 200, 250, and 300 µg/mL.

    • Prepare a master mix for each concentration to ensure consistency across replicates. For example, to prepare 1 mL of 100 µg/mL this compound in LB, add 1 µL of a 100 mg/mL this compound stock to 999 µL of LB broth.

    • Add 180 µL of each this compound dilution to at least three wells of the 96-well plate (technical triplicates). Also include wells with LB broth only as a negative control.

  • Inoculate the plate:

    • Measure the OD600 of the overnight culture.

    • Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.05.

    • Add 20 µL of the diluted E. coli culture to each well containing the this compound dilutions and the control wells. This will result in a final volume of 200 µL per well.

  • Incubate and monitor growth:

    • Cover the 96-well plate with its lid to prevent evaporation.

    • Incubate the plate in a microplate reader at 37°C with continuous shaking.

    • Measure the OD600 of each well every 15-30 minutes for 12-24 hours.

  • Analyze the data:

    • Plot the OD600 values over time for each this compound concentration. This will generate a series of growth curves.

    • The "optimal" concentration for selection is typically the lowest concentration that completely inhibits the growth of the non-transformed cells.

    • For applications requiring high plasmid yield or protein expression, concentrations slightly higher than the minimum inhibitory concentration (MIC) may be beneficial, as suggested by the data in Section 3.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Ampicillin_Mechanism cluster_cell E. coli Cell cluster_resistance Resistance Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) This compound->PBP Inhibits InactiveAmp Inactive this compound CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to Plasmid Plasmid (bla gene) BetaLactamase β-Lactamase Plasmid->BetaLactamase Encodes BetaLactamase->this compound Hydrolyzes BetaLactamase->InactiveAmp Converts to Ampicillin_ext External this compound Ampicillin_ext->this compound Enters Cell

Caption: Mechanism of this compound action and resistance in E. coli.

Kill_Curve_Workflow start Start culture 1. Prepare overnight culture of non-transformed E. coli start->culture dilutions 2. Prepare this compound dilution series in a 96-well plate culture->dilutions inoculate 3. Inoculate plate with diluted E. coli culture dilutions->inoculate incubate 4. Incubate at 37°C with shaking and monitor OD600 inoculate->incubate analyze 5. Analyze growth curves incubate->analyze determine 6. Determine minimum inhibitory concentration (MIC) analyze->determine end End determine->end

Caption: Experimental workflow for determining the optimal this compound concentration.

References

Application Notes and Protocols for Ampicillin in LB Agar Plates for Bacterial Transformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of ampicillin in Luria-Bertani (LB) agar plates as a selective agent in bacterial transformation experiments. This technique is fundamental for molecular cloning, protein expression, and various other applications in molecular biology and drug development.

Introduction

This compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by interfering with the peptidoglycan layer.[1][2] In molecular biology, it is commonly used as a selective agent to isolate bacteria that have been successfully transformed with a plasmid vector.[3][4] These plasmids carry a gene conferring resistance to this compound, typically the bla gene, which encodes for the β-lactamase enzyme.[4] This enzyme is secreted by the transformed bacteria and inactivates this compound by hydrolyzing its β-lactam ring, allowing only the transformed cells to proliferate and form colonies on an this compound-containing medium.[3][4]

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound stock solutions and its use in LB agar plates.

ParameterRecommended ValueNotes
This compound Stock Solution Concentration 50 - 100 mg/mLHigher concentrations (1000x) are often preferred for smaller addition volumes.[5][6][7]
Solvent for Stock Solution Deionized/Milli-Q waterThis compound sodium salt is more soluble in water than this compound anhydrous or trihydrate.[5]
Sterilization of Stock Solution Filter sterilization (0.22 µm filter)Do not autoclave as heat degrades this compound.[2][3][5]
Storage of Stock Solution -20°CStable for up to one year at -20°C.[2][8] Can be stored at 4°C for up to 3 months.[9]
Final Working Concentration in LB Agar 50 - 100 µg/mLThe optimal concentration may vary depending on the bacterial strain and plasmid.[6][8][10]
LB Agar Cooling Temperature 50 - 60°CCrucial to cool the autoclaved agar before adding this compound to prevent degradation.[3][6][8]
Storage of Prepared LB-Ampicillin Plates 4°CPlates are generally good for about 30 days when stored at 4°C.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)

This protocol outlines the preparation of a 1000x this compound stock solution.

Materials:

  • This compound sodium salt powder

  • Sterile deionized or Milli-Q water

  • Sterile 15 mL conical tube

  • Vortexer

  • 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh 1 g of this compound sodium salt and transfer it to a sterile 15 mL conical tube.[2][3]

  • Add 10 mL of sterile deionized or Milli-Q water to the tube.[2][3]

  • Vortex thoroughly until the this compound is completely dissolved.[5]

  • Draw the this compound solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.[2][3][5]

  • Aliquot the sterilized stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).

  • Label the aliquots clearly with the name, concentration, and date.

  • Store the aliquots at -20°C.[3][8]

Protocol 2: Preparation of LB Agar Plates with this compound (100 µg/mL)

This protocol describes the preparation of LB agar plates containing a final this compound concentration of 100 µg/mL.

Materials:

  • Pre-mixed LB agar powder or individual components (tryptone, yeast extract, NaCl, agar)

  • Distilled water

  • Autoclavable bottle or flask (at least twice the volume of the media)

  • Autoclave

  • Water bath set to 55°C

  • 100 mg/mL this compound stock solution

  • Sterile petri dishes (100 mm)

  • Bunsen burner or a sterile work environment

Procedure:

  • Prepare 1 liter of LB agar medium according to the manufacturer's instructions. A common formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of distilled water.

  • Transfer the medium to an autoclavable bottle. Do not fill the bottle more than halfway to prevent boiling over during autoclaving.[12]

  • Autoclave the LB agar at 121°C for 15-20 minutes on a liquid cycle.[3][11]

  • After autoclaving, carefully remove the molten agar and place it in a 55°C water bath to cool.[6][11] Allow the agar to cool for at least 30 minutes. The bottle should be cool enough to handle with gloved hands.

  • Once the agar has cooled to approximately 55°C, add 1 mL of the 100 mg/mL this compound stock solution to the 1 liter of LB agar. This will result in a final concentration of 100 µg/mL.[6]

  • Gently swirl the bottle to ensure the this compound is evenly distributed throughout the agar. Avoid creating air bubbles.[8][12]

  • In a sterile environment (e.g., near a Bunsen burner flame), pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish, enough to cover the bottom of the plate.[3]

  • If bubbles form on the surface of the agar, they can be removed by briefly passing a flame over them.

  • Leave the plates undisturbed on a level surface to solidify completely.

  • Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.

  • Label the plates and store them in a sealed bag at 4°C until needed.[11]

Mandatory Visualization

Bacterial_Transformation_Workflow cluster_prep Plate Preparation cluster_transform Bacterial Transformation LB_Agar Prepare LB Agar Autoclave Autoclave (Sterilize) LB_Agar->Autoclave Cool Cool to 50-60°C Autoclave->Cool Add_Amp Add this compound Stock Cool->Add_Amp Pour_Plates Pour Plates Add_Amp->Pour_Plates Solidify Solidify & Store Pour_Plates->Solidify Plate_Cells Plate on LB-Ampicillin Agar Solidify->Plate_Cells Use Prepared Plates Competent_Cells Prepare Competent Cells Add_Plasmid Add Plasmid DNA Competent_Cells->Add_Plasmid Heat_Shock Heat Shock Add_Plasmid->Heat_Shock Recovery Recovery (Outgrowth) Heat_Shock->Recovery Recovery->Plate_Cells Incubate Incubate at 37°C Plate_Cells->Incubate Colonies Select Transformed Colonies Incubate->Colonies

Caption: Workflow for preparing this compound-containing LB agar plates and their use in bacterial transformation.

Troubleshooting

A common issue encountered when using this compound selection is the appearance of "satellite colonies." These are small, non-transformed colonies that grow in the immediate vicinity of a large, transformed colony.[4] This occurs because the β-lactamase secreted by the transformed colony degrades the this compound in the surrounding medium, allowing non-resistant bacteria to grow.[4] To mitigate this, it is important to pick well-isolated colonies for downstream applications and to avoid prolonged incubation times that can lead to excessive this compound breakdown. Using fresh plates and appropriate this compound concentrations can also help minimize the formation of satellite colonies.[4] If satellite colonies are a persistent problem, carbenicillin, a more stable analog of this compound, can be used as an alternative selective agent.[4]

References

Proper Storage and Handling of Ampicillin Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper storage and handling of ampicillin stock solutions to ensure their stability and efficacy in research and drug development applications. Adherence to these protocols is critical for obtaining reliable and reproducible experimental results.

Introduction

This compound, a broad-spectrum β-lactam antibiotic, is a cornerstone of molecular biology and microbiology, primarily used for the selection of resistant bacteria.[1] It functions by inhibiting bacterial cell wall synthesis.[2][3] However, this compound is susceptible to degradation in aqueous solutions, which can be influenced by factors such as temperature, pH, and storage duration.[2][4] Improper handling of this compound stock solutions can lead to a significant loss of potency, resulting in failed experiments and inconsistent outcomes.

Data Presentation: Stability of this compound Stock Solutions

The stability of this compound in solution is critically dependent on the storage conditions. The following table summarizes the recommended storage temperatures and durations for maintaining the integrity of this compound stock solutions.

Storage TemperatureSolvent/MediumConcentrationDuration of Stability
-20°CWater or 50% Ethanol50-100 mg/mLUp to 6 months[2][3][5]
2-8°CWater50 mg/mLUp to 3 weeks[2][4]
37°CCulture MediaWorking Concentration (e.g., 50-100 µg/mL)Up to 3 days[2][4]
Room TemperatureNormal Saline12 mg/mLAt least 48 hours[6]

Note: The stability of this compound is also pH-dependent, with decreased stability at a pH greater than 7.[2][4] For optimal stability, the pH of the stock solution should be maintained at or below 7.[2] Some buffers, like Tris at pH 7, can be deleterious to this compound.[5]

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution (100 mg/mL) in Water

This protocol describes the preparation of a 100 mg/mL this compound stock solution in water, a commonly used concentration for molecular biology applications.

Materials:

  • This compound sodium salt powder

  • Sterile, deionized, or distilled water (dH₂O)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (10-20 mL)

  • Vortex mixer

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh out 1 gram of this compound sodium salt powder and transfer it to a sterile conical tube.

  • Add 10 mL of sterile dH₂O to the conical tube.[1][7]

  • Vortex the solution until the this compound powder is completely dissolved. The solution should be clear to slightly yellow.[2]

  • Draw the this compound solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution by slowly pushing the plunger and dispensing the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes. Do not autoclave this compound solutions , as this will lead to its degradation.[2][4]

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage (up to 6 months).[2][3]

Visualizations

This compound Stock Solution Workflow

The following diagram illustrates the standard workflow for the preparation and storage of a sterile this compound stock solution.

Ampicillin_Workflow cluster_prep Preparation cluster_sterilize Sterilization cluster_storage Storage cluster_use Application weigh Weigh this compound Powder dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter Sterilize (0.22 µm) vortex->filter aliquot Aliquot into Tubes filter->aliquot store_short Store at 2-8°C (Short-term) aliquot->store_short < 3 weeks store_long Store at -20°C (Long-term) aliquot->store_long < 6 months use Use in Media store_short->use store_long->use Ampicillin_Degradation This compound This compound Penicilloic_Acid 5R-Penicilloic Acid (Initial Degradation Product) This compound->Penicilloic_Acid Hydrolysis of β-lactam ring Polymers This compound Polymers This compound->Polymers Polymerization Further_Degradation Further Degradation Products Penicilloic_Acid->Further_Degradation

References

calculating the correct ampicillin concentration for different culture volumes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ampicillin, a broad-spectrum β-lactam antibiotic, is a cornerstone of molecular biology for the selection of transformed bacteria.[1][2] It functions by inhibiting cell wall synthesis in susceptible bacteria. In plasmid-based cloning and protein expression workflows, an this compound resistance gene (bla) is commonly included in the plasmid vector. This allows for the selective growth of bacteria that have successfully incorporated the plasmid. Achieving the correct final concentration of this compound in culture media is critical for effective selection, preventing the growth of non-transformed cells while not inhibiting the growth of resistant ones. This application note provides a comprehensive guide to calculating and preparing this compound solutions for various culture volumes.

Key Principles

Successful this compound selection relies on two key concentration parameters: the stock solution concentration and the final working concentration in the culture medium.

  • Stock Solution: A concentrated solution of this compound that is prepared, sterilized, and stored for later use. Preparing a concentrated stock solution minimizes the volume needed for supplementation of culture media, preventing significant changes in media composition.

  • Working Concentration: The final, diluted concentration of this compound in the liquid or solid culture medium that is effective for bacterial selection.

Data Presentation

The following tables summarize the commonly used concentrations for this compound stock solutions and the recommended working concentrations for different applications.

Table 1: Common this compound Stock Solution Concentrations

Stock Concentration (mg/mL)SolventStorage Temperature
100Sterile deionized water-20°C
50Sterile deionized water-20°C
25Sterile deionized water-20°C

Table 2: Recommended this compound Working Concentrations

ApplicationPlasmid TypeRecommended Working Concentration (µg/mL)
General CloningHigh-copy number (e.g., pUC19)100
Stringent SelectionLow-copy number plasmids20-50
General Protein ExpressionExpression vectors50-100

Table 3: Volume of this compound Stock to Add for a Final Concentration of 100 µg/mL

Culture Volume (mL)Volume of 100 mg/mL Stock (µL)
11
1010
5050
100100
250250
500500
10001000

Table 4: Volume of this compound Stock to Add for a Final Concentration of 50 µg/mL

Culture Volume (mL)Volume of 50 mg/mL Stock (µL)
11
1010
5050
100100
250250
500500
10001000

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution

This protocol describes the preparation of a 100 mg/mL this compound stock solution.

Materials:

  • This compound sodium salt powder

  • Sterile, deionized water (dH₂O)

  • Sterile 15 mL conical tube

  • 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out 1 gram of this compound sodium salt powder and transfer it to the sterile 15 mL conical tube.

  • Add 10 mL of sterile dH₂O to the tube.[1][2]

  • Vortex the tube until the this compound powder is completely dissolved.

  • Draw the this compound solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the this compound solution into a new sterile 15 mL conical tube.[2][3]

  • Aliquot the sterilized stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).

  • Store the aliquots at -20°C for long-term storage.[1][2]

Protocol 2: Preparation of LB Agar Plates with this compound (100 µg/mL)

This protocol details the preparation of Luria-Bertani (LB) agar plates containing a final this compound concentration of 100 µg/mL.

Materials:

  • LB agar powder

  • Deionized water

  • Autoclave

  • Water bath set to 50-60°C

  • 100 mg/mL this compound stock solution (from Protocol 1)

  • Sterile petri dishes

Methodology:

  • Prepare LB agar according to the manufacturer's instructions. For 1 liter, this typically involves dissolving 25 g of LB agar powder in 1 L of deionized water.

  • Sterilize the LB agar by autoclaving for 20 minutes at 121°C.[1]

  • After autoclaving, allow the molten agar to cool in a 50-60°C water bath.[1] This is a critical step as this compound is heat-sensitive and will be degraded at higher temperatures.[4][5]

  • Once the agar has cooled, add the appropriate volume of this compound stock solution. For 1 liter of LB agar and a final concentration of 100 µg/mL, add 1 mL of a 100 mg/mL this compound stock solution.

  • Gently swirl the flask to ensure the this compound is evenly distributed throughout the agar. Avoid creating air bubbles.

  • Pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Store the plates inverted at 4°C.

Protocol 3: Preparation of LB Broth with this compound (100 µg/mL)

This protocol outlines the preparation of LB broth with a final this compound concentration of 100 µg/mL.

Materials:

  • LB broth powder

  • Deionized water

  • Autoclave

  • 100 mg/mL this compound stock solution (from Protocol 1)

  • Sterile culture tubes or flasks

Methodology:

  • Prepare LB broth according to the manufacturer's instructions. For 1 liter, this typically involves dissolving 25 g of LB broth powder in 1 L of deionized water.

  • Sterilize the LB broth by autoclaving for 20 minutes at 121°C.

  • Allow the broth to cool to room temperature.

  • Aseptically add the appropriate volume of this compound stock solution. For 100 mL of LB broth and a final concentration of 100 µg/mL, add 100 µL of a 100 mg/mL this compound stock solution.

  • Gently swirl the flask or tube to mix. The LB-ampicillin broth is now ready for use.

Mandatory Visualization

Ampicillin_Workflow cluster_stock This compound Stock Preparation cluster_media Culture Media Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Filter Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot store_stock Store at -20°C aliquot->store_stock add_amp Add this compound Stock Solution store_stock->add_amp prepare_media Prepare LB Agar or Broth autoclave Autoclave Media prepare_media->autoclave cool Cool Media to < 60°C autoclave->cool cool->add_amp pour_plates Pour Plates (if agar) add_amp->pour_plates Agar use_broth Use Broth for Culture add_amp->use_broth Broth

Caption: Workflow for preparing this compound stock and culture media.

References

Application Notes and Protocols: Ampicillin in Genomic Library Construction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of ampicillin as a selective agent in the construction of genomic libraries. This compound is a widely used β-lactam antibiotic that plays a critical role in molecular cloning by allowing for the selection of host organisms, typically E. coli, that have successfully incorporated a plasmid vector carrying the this compound resistance gene (ampR).

Principle of this compound Selection

This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, which ultimately leads to cell lysis and death.[1][2] The basis for its use as a selection marker lies in the ampR gene, often included in plasmid vectors. This gene encodes for the enzyme β-lactamase, which is secreted by the bacteria.[1][3][4] β-lactamase inactivates this compound by hydrolyzing its β-lactam ring, thus conferring resistance to the host bacterium.[2] This allows only the bacteria that have successfully taken up the plasmid containing the genomic insert to proliferate on a medium containing this compound.[1][2]

Key Considerations and Potential Issues

While this compound is a cost-effective and commonly used selective agent, researchers should be aware of potential limitations:

  • Satellite Colonies: The secretion of β-lactamase into the surrounding medium can lead to the degradation of this compound in the vicinity of a resistant colony. This can allow non-resistant cells to grow in close proximity, forming smaller "satellite" colonies.[3][4] These satellite colonies do not contain the plasmid and will not grow if transferred to a fresh this compound-containing medium.[3][4]

  • Plasmid Loss: In liquid cultures, the accumulation of extracellular β-lactamase can deplete the this compound, removing the selective pressure. This may lead to the growth of cells that have lost the plasmid, resulting in lower plasmid yields and protein expression levels.[3][4]

  • This compound Degradation: this compound is susceptible to degradation, especially when stored improperly or for extended periods. Using old this compound stocks or plates can lead to a reduced effective concentration, compromising the selection process.[3][4]

Quantitative Data Summary

The optimal concentration of this compound and its effect on plasmid yield are critical factors in constructing a successful genomic library. The following tables summarize key quantitative data.

Table 1: Recommended this compound Concentrations for Selection

ApplicationHost OrganismRecommended Concentration (µg/mL)Reference
Plasmid Selection (Plates)E. coli100[5][6]
Plasmid Selection (Liquid Culture)E. coli50 - 100[7]
To Mitigate Satellite ColoniesE. coli200 or higher[3][4]
Library AmplificationE. coli DH10B30[8]

Table 2: Effect of this compound Concentration on Plasmid and Protein Yield

This compound Concentration (µg/mL)Fluorescent Intensity of GFP (arbitrary units)Plasmid Copy NumberPlasmid Yield (ng/µL)Reference
0549.836.07 x 10955[5][9]
100549.783.21 x 10969[5][9]
2001443.522.32 x 1010164[5][9]
300684.878.11 x 10841[5][9]

Note: Data from a study optimizing Green Fluorescent Protein (GFP) expression and plasmid yield in E. coli Top10F'. This demonstrates that optimizing this compound concentration can significantly impact experimental outcomes.[5][9]

Experimental Protocols

Preparation of this compound Stock Solution (100 mg/mL)
  • Weigh 1 gram of this compound sodium salt powder.

  • Dissolve in 10 mL of sterile deionized water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.[6]

  • Aliquot into sterile microcentrifuge tubes.

  • Store at -20°C for long-term use.[6]

Preparation of LB Agar Plates with this compound
  • Prepare LB agar medium according to the manufacturer's instructions.

  • Autoclave the medium to sterilize it.

  • Allow the medium to cool to approximately 50-55°C in a water bath.

  • Add the this compound stock solution to the desired final concentration (e.g., 100 µg/mL). To do this, add 1 mL of a 100 mg/mL stock solution to 1 liter of LB agar.

  • Gently swirl the flask to mix the this compound evenly.

  • Pour approximately 20-25 mL of the molten agar into sterile petri dishes.

  • Allow the plates to solidify at room temperature.

  • Store the plates inverted at 4°C.

General Protocol for Genomic Library Construction using this compound Selection

This protocol outlines the key steps for constructing a genomic library.

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the organism of interest using a suitable extraction method.[10][11]

  • DNA Fragmentation: Partially digest the genomic DNA with a restriction enzyme (e.g., EcoRI) to generate fragments of the desired size range for the chosen vector.[11][12] Alternatively, mechanical shearing can be used.[10]

  • Vector Preparation: Digest the cloning vector (e.g., a plasmid like pUC19) with the same restriction enzyme used for the genomic DNA.[11] This vector must contain the this compound resistance gene (ampR).

  • Ligation: Ligate the genomic DNA fragments into the prepared vector using T4 DNA ligase. This creates a pool of recombinant DNA molecules.[11][12]

  • Transformation: Transform competent E. coli host cells with the ligation mixture. Electroporation or heat shock methods can be used.[11][12]

  • Selection of Recombinant Clones:

    • Plate the transformed cells onto LB agar plates containing this compound (e.g., 100 µg/mL).[13]

    • Incubate the plates overnight at 37°C.[8]

    • Only the E. coli cells that have successfully taken up a plasmid vector containing the ampR gene will be able to grow and form colonies.

  • Library Screening: Screen the resulting colonies to identify clones containing the gene of interest. This can be done using methods like colony hybridization with a labeled probe.[10]

Visualizations

Ampicillin_Mechanism cluster_bacterium E. coli Host Cell Plasmid Plasmid (with ampR gene) beta_lactamase β-lactamase (Enzyme) Plasmid->beta_lactamase encodes Ampicillin_in This compound (Internal) beta_lactamase->Ampicillin_in Hydrolyzes Inactive_this compound Inactive this compound CellWall Cell Wall Synthesis Lysis Cell Lysis CellWall->Lysis leads to Ampicillin_ext This compound (External) Ampicillin_ext->Ampicillin_in Enters Cell Ampicillin_in->CellWall Inhibits

Caption: Mechanism of this compound resistance conferred by the ampR gene.

Genomic_Library_Workflow start Start: Isolate Genomic DNA fragment Fragment Genomic DNA (Restriction Digest or Shearing) start->fragment ligate Ligate Fragments into ampR Plasmid Vector fragment->ligate transform Transform Competent E. coli ligate->transform plate Plate on LB Agar + this compound transform->plate incubate Incubate Overnight at 37°C plate->incubate selection Selection of Resistant Colonies incubate->selection selection->plate   Non-transformants Die screen Screen Library for Gene of Interest selection->screen   Successful Transformants Grow end End: Identified Clone screen->end

Caption: Workflow for constructing a genomic library using this compound selection.

References

Troubleshooting & Optimization

how to address ampicillin inactivation by beta-lactamase in culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with ampicillin inactivation by beta-lactamase in bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it work for plasmid selection?

This compound is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.[1][2][3] Plasmids used in molecular cloning often carry the bla (or ampR) gene, which encodes for the enzyme β-lactamase.[4][5] This enzyme is typically secreted by the bacteria and inactivates this compound by hydrolyzing its β-lactam ring.[4][6][7] Consequently, only bacteria that have successfully taken up the plasmid containing the this compound resistance gene can grow in a culture medium containing this compound.[8]

Q2: I'm observing many small "satellite" colonies around my larger colonies on this compound plates. What are they, and are they a problem?

Satellite colonies are small colonies of bacteria that have not taken up the plasmid and are growing in the vicinity of a larger, this compound-resistant colony.[4][9][10] The resistant colony secretes β-lactamase, which degrades the this compound in the surrounding medium, creating a zone with a lower antibiotic concentration where sensitive, non-transformed cells can grow.[4][9][11]

While satellite colonies themselves are not resistant to this compound and will not grow if re-streaked on a fresh this compound plate, their presence indicates that the this compound in the plate is being significantly depleted.[4] This can be problematic for liquid cultures, as it can lead to a loss of selective pressure and result in poor plasmid yield or protein expression.[4][9]

Troubleshooting Guide

Q3: My liquid culture/agar plate with this compound selection is not working as expected (e.g., presence of satellite colonies, loss of plasmid). What are the initial troubleshooting steps?

Several factors can contribute to the inactivation of this compound in your culture. Here are some initial troubleshooting steps to address this issue:

  • Optimize Incubation Time and Culture Density: Avoid prolonged incubation or allowing liquid cultures to become overly saturated (e.g., growing beyond an OD600 of 3).[4][9] For agar plates, do not incubate for more than 16-20 hours.[11]

  • Handle Starter Cultures Properly: When inoculating a larger culture from a starter culture, pellet the cells from the starter culture and resuspend them in fresh, antibiotic-free medium before transferring them. This removes the secreted β-lactamase from the initial culture.[4][9]

  • Ensure Freshness of this compound and Plates: this compound is unstable in solution and on plates, especially at warmer temperatures.[8] Use freshly prepared this compound plates (stored at 4°C for no longer than 1-2 weeks) for optimal results.[5]

Q4: Can I just increase the this compound concentration to overcome its inactivation?

Yes, increasing the this compound concentration is a common strategy to counteract the effects of β-lactamase.[6][9][11] A higher concentration makes it more difficult for the secreted enzyme to completely eliminate the antibiotic, thus maintaining selective pressure.[6][9]

ParameterStandard ConcentrationRecommended Higher Concentration
This compound in Liquid Culture 50-100 µg/mL200 µg/mL or higher[4][9]
This compound on Agar Plates 50-100 µg/mL120 µg/mL or higher[11]

Note: While effective, this approach increases the cost of consumables.

Q5: Are there more stable alternatives to this compound?

Yes, carbenicillin is a more stable analog of this compound and is a recommended alternative.[12] Like this compound, it is a β-lactam antibiotic and is inactivated by β-lactamase, so the same resistance gene (bla) confers resistance.[12] However, carbenicillin's increased stability leads to fewer satellite colonies.[12] It is also more resistant to degradation by heat and changes in pH.[12]

AntibioticMechanism of ActionStabilityTypical Working ConcentrationKey Advantage
This compound Inhibits cell wall synthesisLess stable, prone to degradation[8]50-100 µg/mL[5][13]Inexpensive
Carbenicillin Inhibits cell wall synthesisMore stable than this compound[12]50-100 µg/mLReduces satellite colonies[12]
Q6: What are β-lactamase inhibitors, and can they be used in cell culture for plasmid selection?

β-lactamase inhibitors are compounds that bind to and inactivate β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation.[14][15][16] Common examples include clavulanic acid, sulbactam, and tazobactam.[15][16] While they are widely used in clinical settings to overcome antibiotic resistance, their routine use for plasmid selection in a research lab setting is less common and not well-documented in standard protocols.[14][17] Adding a β-lactamase inhibitor could be a potential solution, but it would require optimization and is not a standard practice.

Q7: Are there any advanced alternatives to antibiotic-based selection?

Yes, several antibiotic-free plasmid selection systems have been developed. These systems often rely on auxotrophic complementation or post-segregational killing mechanisms.[18]

  • Auxotrophic Complementation: This method uses a bacterial strain with a mutation in an essential metabolic pathway, rendering it unable to survive on minimal media. The plasmid carries the functional gene, allowing only transformed cells to grow.[18]

  • Post-Segregational Killing (PSK): These systems typically involve a toxin-antitoxin pair. The toxin gene is located on the bacterial chromosome, and the antitoxin gene is on the plasmid. Cells that lose the plasmid are killed by the stable toxin.[18]

These methods can be advantageous in situations where the use of antibiotics is undesirable, such as in the production of vaccines or other biotherapeutics.[18]

Visual Guides and Workflows

Ampicillin_Inactivation cluster_resistant Resistant Bacterium cluster_environment Culture Medium cluster_sensitive Sensitive Bacterium (Satellite) Plasmid Plasmid (bla gene) BetaLactamase β-Lactamase Plasmid->BetaLactamase encodes Ampicillin_Active Active this compound BetaLactamase->Ampicillin_Active hydrolyzes Ampicillin_Inactive Inactive this compound Sensitive_Bacterium Non-transformed Bacterium Ampicillin_Active->Sensitive_Bacterium inhibits growth Ampicillin_Inactive->Sensitive_Bacterium allows growth (Satellite Colony)

Caption: Mechanism of β-lactamase inactivation of this compound and the formation of satellite colonies.

Troubleshooting_Workflow Start Issue: Satellite Colonies or Loss of Plasmid with this compound Check_Basics 1. Check Basic Culture Practices Start->Check_Basics Incubation - Avoid over-incubation? - Not growing to saturation? Check_Basics->Incubation Starter_Culture - Pellet & resuspend starter culture? Incubation->Starter_Culture Yes Increase_Amp 2. Increase this compound Concentration Incubation->Increase_Amp No Fresh_Plates - Using fresh plates/ampicillin? Starter_Culture->Fresh_Plates Yes Starter_Culture->Increase_Amp No Fresh_Plates->Increase_Amp No Resolved Problem Resolved Fresh_Plates->Resolved Yes Switch_Antibiotic 3. Switch to Carbenicillin Increase_Amp->Switch_Antibiotic Issue Persists Increase_Amp->Resolved Resolved Advanced_Methods 4. Consider Advanced Alternatives Switch_Antibiotic->Advanced_Methods Issue Persists Switch_Antibiotic->Resolved Resolved

Caption: Troubleshooting workflow for this compound selection issues.

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Plates
  • Prepare LB Agar: Prepare Luria-Bertani (LB) agar according to your standard protocol. Autoclave to sterilize.

  • Cool the Agar: Allow the autoclaved LB agar to cool to approximately 45-55°C. Adding this compound to agar that is too hot will cause it to degrade.[13]

  • Prepare this compound Stock: Prepare a 100 mg/mL stock solution of this compound in sterile deionized water. Filter-sterilize through a 0.22 µm filter. Store aliquots at -20°C for up to 6 months.

  • Add this compound: For a final concentration of 200 µg/mL, add 200 µL of the 100 mg/mL this compound stock solution for every 100 mL of LB agar.

  • Mix and Pour: Gently swirl the flask to ensure the this compound is evenly distributed. Pour the plates and allow them to solidify.

  • Storage: Store the plates at 4°C for up to two weeks.

Protocol 2: Inoculation from a Starter Culture to Minimize β-Lactamase Carryover
  • Grow Starter Culture: Inoculate a single colony into 2-5 mL of LB medium containing the standard this compound concentration (e.g., 100 µg/mL). Grow for approximately 8 hours at 37°C with shaking.

  • Harvest Cells: Transfer the starter culture to a sterile centrifuge tube. Centrifuge at a speed sufficient to pellet the bacterial cells (e.g., 5000 x g for 5-10 minutes).

  • Remove Supernatant: Carefully decant or aspirate the supernatant, which contains the secreted β-lactamase.

  • Resuspend Cells: Resuspend the cell pellet in an equal volume of fresh, sterile, antibiotic-free LB medium.

  • Inoculate Main Culture: Use the resuspended starter culture to inoculate the larger volume of selective medium (containing this compound) at a 1:500 to 1:1000 dilution.[5]

  • Incubate: Grow the main culture under the desired conditions.

References

Technical Support Center: Optimizing Ampicillin Concentration for E. coli Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use ampicillin for selecting transformed E. coli strains.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the selection of this compound-resistant E. coli.

Q1: What is the recommended starting concentration of this compound for E. coli selection?

A standard starting concentration for this compound in both liquid and solid (agar plates) media is typically 50-100 µg/mL. However, the optimal concentration can vary depending on the E. coli strain, the copy number of the plasmid, and the specific experimental conditions. For instance, some studies have shown that increasing the concentration to 200 µg/mL can enhance plasmid and protein yields by applying stricter selection pressure.[1]

Q2: I am observing many small "satellite" colonies around my larger transformed colonies. What causes this and how can I prevent it?

Satellite colonies are small, non-transformed colonies that grow in the immediate vicinity of a true-transformed, this compound-resistant colony.[2][3] This phenomenon occurs because the this compound-resistant E. coli secrete an enzyme called β-lactamase into the surrounding medium.[2][3] This enzyme inactivates this compound, creating a localized area with a reduced antibiotic concentration where non-resistant bacteria can grow.[2][3]

To prevent satellite colonies:

  • Increase this compound Concentration: Using a higher concentration of this compound (e.g., 150-200 µg/mL) can help overcome the effects of β-lactamase.[2]

  • Use Fresh Plates: this compound degrades over time, especially at 37°C.[4] Always use freshly prepared this compound plates (stored at 2-8°C for no longer than two weeks).[4]

  • Avoid Over-incubation: Do not incubate plates for longer than 16-24 hours, as this allows more time for this compound to break down and for satellite colonies to appear.[5]

  • Switch to Carbenicillin: Carbenicillin is a more stable analog of this compound and is less susceptible to degradation by β-lactamase.[2][6] While more expensive, it is often more effective at preventing satellite colonies.

Q3: My plasmid yield from a liquid culture is lower than expected. Could this be related to the this compound concentration?

Yes, suboptimal this compound concentration can lead to poor plasmid yields. In liquid cultures, the secretion of β-lactamase can lead to a significant decrease in the effective this compound concentration over time.[2][3] This allows for the growth of plasmid-free cells, which can eventually outcompete the plasmid-containing cells, resulting in a lower overall plasmid yield from your preparation.

To improve plasmid yield:

  • Optimize this compound Concentration: A study on E. coli TOP10F' showed that increasing the this compound concentration to 200 µg/mL significantly improved both protein and plasmid yields.[1]

  • Avoid Saturated Cultures: Do not allow liquid cultures to grow to a high optical density (e.g., beyond OD600 of 3) for extended periods, as this increases the concentration of secreted β-lactamase.[2]

  • Refresh the Medium: When inoculating a large culture from a smaller starter culture, consider pelleting the cells from the starter culture and resuspending them in fresh, antibiotic-free medium before inoculation. This removes the β-lactamase that has accumulated in the starter culture medium.[2]

Q4: How does the E. coli strain affect the required this compound concentration?

Different E. coli strains can have varying levels of intrinsic resistance to this compound. For example, the minimum inhibitory concentration (MIC) of this compound for E. coli DH10B is reported to be 8 µg/mL, while for DH5α it is less than 2 µg/mL.[7] Furthermore, some strains may be more prone to developing resistance through mutations in genes that regulate cell wall synthesis or antibiotic efflux.[8][9] Therefore, it is crucial to consider the specific strain you are working with when determining the appropriate this compound concentration.

Data Presentation: this compound Concentrations for E. coli

ParameterConcentration/ConditionE. coli Strain(s)ApplicationReference(s)
Standard Working Concentration 50 - 100 µg/mLGeneral laboratory strainsRoutine cloning and selection[10]
Optimized for High Yield 200 µg/mLTOP10F'Increased protein and plasmid yield[1]
To Prevent Satellite Colonies ≥ 120 µg/mLGeneral laboratory strainsTransformation plates[5]
Minimum Inhibitory Concentration (MIC) < 2 µg/mLDH5αAntibiotic susceptibility testing[7]
Minimum Inhibitory Concentration (MIC) 8 µg/mLDH10BAntibiotic susceptibility testing[7]
Minimum Inhibitory Concentration (MIC) 4 mg/L (4 µg/mL)General E. coliClinical susceptibility testing[11]

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution

This protocol outlines a method to determine the lowest concentration of this compound that inhibits the visible growth of a specific E. coli strain.

Materials:

  • E. coli strain of interest

  • Mueller-Hinton broth (or other suitable growth medium)

  • This compound stock solution (e.g., 1 mg/mL)

  • Sterile 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the E. coli strain into 5 mL of Mueller-Hinton broth.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh Mueller-Hinton broth.

  • Prepare this compound Dilutions:

    • In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton broth to achieve a range of concentrations (e.g., from 100 µg/mL down to 0.05 µg/mL).

    • Include a well with no this compound as a positive control for bacterial growth.

    • Include a well with sterile broth only as a negative control (blank).

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the 96-well plate.

    • The final volume in each well should be consistent (e.g., 200 µL).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • Alternatively, use a microplate reader to measure the OD600 of each well. The MIC is the lowest this compound concentration that shows no significant increase in OD600 compared to the negative control.

Visualizations

Signaling Pathways and Experimental Workflows

Ampicillin_Action_and_Resistance cluster_action This compound Action cluster_resistance β-Lactamase Resistance Amp This compound PBP Penicillin-Binding Proteins (PBPs) Amp->PBP Binds to beta_lactamase β-Lactamase (secreted) Amp->beta_lactamase Hydrolyzed by CW_Synth Cell Wall Synthesis PBP->CW_Synth Inhibits Lysis Cell Lysis CW_Synth->Lysis Disruption leads to Plasmid Plasmid bla_gene bla Gene Plasmid->bla_gene Carries bla_gene->beta_lactamase Encodes Inactive_Amp Inactive this compound beta_lactamase->Inactive_Amp Troubleshooting_Workflow Start Experiment Start: E. coli transformation with This compound selection Problem Problem Encountered? Start->Problem Satellite Satellite Colonies Observed? Problem->Satellite Yes LowYield Low Plasmid/Protein Yield? Problem->LowYield No IncAmp Increase this compound Conc. (150-200 µg/mL) Satellite->IncAmp Yes FreshPlates Use Fresh Plates (<2 weeks old) Satellite->FreshPlates Yes Carbenicillin Switch to Carbenicillin Satellite->Carbenicillin Yes NoColonies No/Few Colonies? LowYield->NoColonies No OptAmp Optimize this compound Conc. (e.g., 200 µg/mL) LowYield->OptAmp Yes CultureTime Avoid Over-saturating Liquid Cultures LowYield->CultureTime Yes RefreshMedia Refresh Medium for Large Cultures LowYield->RefreshMedia Yes CheckAmp Check this compound Stock (age, storage) NoColonies->CheckAmp Yes CheckCells Verify Competent Cell Efficiency NoColonies->CheckCells Yes CheckProtocol Review Transformation Protocol NoColonies->CheckProtocol Yes Success Problem Resolved IncAmp->Success FreshPlates->Success Carbenicillin->Success OptAmp->Success CultureTime->Success RefreshMedia->Success CheckAmp->Success CheckCells->Success CheckProtocol->Success

References

Validation & Comparative

Ampicillin vs. Carbenicillin: A Comparative Guide for Effective Clonal Selection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular cloning, the selection of transformed bacteria is a critical step, traditionally accomplished through the use of antibiotics. Ampicillin has long been a staple for this purpose; however, its analogue, carbenicillin, is often recommended as a superior alternative. This guide provides a detailed comparison of the effectiveness of this compound and carbenicillin for cloning, supported by available data and experimental protocols to assist researchers in making an informed choice for their specific needs.

Qualitative and Quantitative Comparison

Both this compound and carbenicillin are beta-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[1][2] Resistance to these antibiotics is conferred by the enzyme beta-lactamase, which is encoded by the bla gene (AmpR) present on many plasmids.[1] While their mechanism of action is similar, their chemical stability and susceptibility to enzymatic degradation differ significantly, impacting their effectiveness in clonal selection.

Carbenicillin is generally considered more stable than this compound in culture media.[3][4] It is more resistant to degradation by beta-lactamase, heat, and lower pH.[4][5] This increased stability has practical implications for cloning experiments, most notably in the reduction of satellite colony formation.[3][5] Satellite colonies are small colonies of non-transformed bacteria that can grow in the immediate vicinity of a transformed colony.[6] This occurs because the beta-lactamase secreted by the transformed cells degrades the this compound in the surrounding medium, allowing non-resistant cells to survive.[6] The greater stability of carbenicillin mitigates this issue, leading to cleaner selection plates.[3]

Table 1: Comparison of this compound and Carbenicillin for Cloning Applications

FeatureThis compoundCarbenicillin
Mechanism of Action Inhibits bacterial cell wall synthesis[1]Inhibits bacterial cell wall synthesis[2]
Resistance Gene bla (AmpR) encoding for beta-lactamase[1]bla (AmpR) encoding for beta-lactamase[7]
Stability in Media Less stable; sensitive to heat and low pHMore stable; resistant to heat and low pH[4][5]
Satellite Colonies Prone to the formation of satellite colonies[6]Significantly reduces satellite colony formation[3][5]
Beta-Lactamase Susceptibility More susceptible to degradation[8][9]More resistant to degradation[4][8][9]
Typical Working Concentration 50-100 µg/mL[10]50-100 µg/mL[3][10]
Relative Cost Lower[1]Higher[1]

Experimental Protocols

To empirically determine the optimal antibiotic for your specific cloning workflow, a head-to-head comparison can be performed. Below are protocols for assessing transformation efficiency and satellite colony formation.

Protocol 1: Comparison of Transformation Efficiency

This protocol outlines a method to directly compare the number of transformants obtained using this compound versus carbenicillin selection.

Materials:

  • Competent E. coli cells (e.g., DH5α, TOP10)

  • Plasmid DNA with an this compound resistance gene (AmpR)

  • LB agar plates containing 100 µg/mL this compound

  • LB agar plates containing 100 µg/mL carbenicillin

  • LB broth or SOC medium

  • Standard transformation equipment (water bath, incubator, etc.)

Procedure:

  • Thaw competent cells on ice.

  • Add 1-5 µL of plasmid DNA (e.g., 10 ng) to the competent cells.

  • Incubate the DNA-cell mixture on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds.

  • Immediately return the cells to ice for 2 minutes.

  • Add 250 µL of pre-warmed SOC medium or LB broth (without antibiotic) to the cells.

  • Incubate at 37°C for 1 hour with shaking (225-250 rpm).

  • Prepare serial dilutions of the transformation mixture (e.g., 1:10 and 1:100) in SOC medium or LB broth.

  • Plate 100 µL of the undiluted and diluted transformation mixtures onto separate LB agar plates containing either this compound or carbenicillin.

  • Incubate the plates at 37°C for 16-18 hours.

  • Count the number of colonies on each plate.

  • Calculate the transformation efficiency as colony-forming units (CFU) per microgram of DNA for each antibiotic.

Protocol 2: Quantification of Satellite Colonies

This protocol provides a method to quantify and compare the extent of satellite colony formation on this compound and carbenicillin plates.

Materials:

  • Plates from Protocol 1 with well-isolated colonies.

  • Microscope with a magnification of at least 40x.

Procedure:

  • Select several well-isolated colonies on both the this compound and carbenicillin plates.

  • Under the microscope, examine the area immediately surrounding each selected colony.

  • Count the number of small "satellite" colonies in the clearing zone around the primary colony.

  • Calculate the average number of satellite colonies per primary colony for both this compound and carbenicillin.

  • A qualitative assessment can also be made by visually comparing the "fuzziness" or lack of distinct colony borders, which is indicative of satellite colony formation.

Visualizing the Mechanisms and Processes

To further understand the concepts discussed, the following diagrams illustrate the key molecular interactions and experimental workflows.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellLysis Cell Lysis CellWall Peptidoglycan Cell Wall Synthesis CellWall->PBP catalyzed by BetaLactam This compound / Carbenicillin BetaLactam->PBP Inhibits BetaLactamase Beta-Lactamase (from AmpR gene) BetaLactam->BetaLactamase Degraded by Inactive_Antibiotic Inactive Antibiotic BetaLactamase->Inactive_Antibiotic

Caption: Mechanism of action of beta-lactam antibiotics and resistance.

Cloning_Workflow Start Start Ligation Ligation: Insert + Vector Start->Ligation Transformation Transformation into Competent E. coli Ligation->Transformation Recovery Recovery Phase (No Antibiotic) Transformation->Recovery Plating Plating on Selective Media Recovery->Plating Selection This compound or Carbenicillin Plate Plating->Selection Incubation Incubation (37°C, overnight) Selection->Incubation Colony_Picking Colony Picking and Further Analysis Incubation->Colony_Picking

Caption: A typical workflow for a bacterial cloning experiment.

Satellite_Colonies cluster_plate Agar Plate with this compound Resistant_Colony Transformed Colony (AmpR) Secreted_Enzyme Resistant_Colony->Secreted_Enzyme Secretes Degradation_Zone Zone of this compound Degradation Satellite_Colony1 Satellite Satellite_Colony2 Satellite Satellite_Colony3 Satellite

Caption: Formation of satellite colonies due to this compound degradation.

Conclusion

For routine cloning applications, this compound is a cost-effective and often adequate choice. However, for experiments where high stringency of selection is paramount, such as the construction of complex libraries or when working with low-efficiency transformations, carbenicillin is the superior reagent. Its enhanced stability leads to a significant reduction in the growth of satellite colonies, ensuring that the selected colonies are more likely to contain the desired plasmid.[3][5] Researchers should weigh the benefits of cleaner selection and potentially more reliable results against the increased cost of carbenicillin when choosing the appropriate antibiotic for their cloning experiments. The provided protocols can be used to validate the best choice for your specific laboratory conditions and applications.

References

Ampicillin vs. Kanamycin: A Researcher's Guide to Dual Selection Plasmids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, the choice of selectable markers is a critical step in ensuring the stability and integrity of dual-plasmid systems. Ampicillin and kanamycin have long been workhorses in the lab, but their individual characteristics can significantly impact experimental outcomes. This guide provides an objective comparison of this compound and kanamycin for use in dual selection plasmids, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.

At a Glance: Key Differences

FeatureThis compoundKanamycin
Mechanism of Action Inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins. It is bactericidal, acting on dividing cells.[1]Inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation. It is bactericidal.[1][2]
Mechanism of Resistance The β-lactamase enzyme (encoded by the bla or ampR gene) is secreted into the periplasmic space where it hydrolyzes and inactivates this compound.[1]An aminoglycoside phosphotransferase (encoded by the aph or kanR gene) modifies and inactivates kanamycin inside the cell.[1][3]
Satellite Colonies Prone to the formation of satellite colonies, which are small, non-resistant colonies that can grow in the zone of cleared antibiotic around a resistant colony.[1]Does not typically lead to the formation of satellite colonies.
Stability Less stable in culture media, as the secreted β-lactamase can degrade the antibiotic in the surrounding environment.More stable in culture media as the inactivating enzyme remains within the resistant cells.
Transformation Recovery May allow for a shorter post-transformation recovery period as the resistance enzyme is secreted.Generally requires a longer recovery period to allow for the expression of the intracellular resistance enzyme before plating on selective media.

Performance in Dual Selection Systems: A Data-Driven Comparison

The primary concern when using a dual selection strategy is to ensure the stable maintenance of both plasmids. The following data, summarized from a study by Mlinar et al. (2016), demonstrates the transformation efficiency of a plasmid conferring resistance to this compound, kanamycin, and hygromycin B under single, double, and triple antibiotic selection.

Transformation Efficiency Under Different Selection Pressures
Selection ConditionAverage Transformation Efficiency (transformants/µg DNA)
This compound1.81 x 10⁴
Kanamycin1.29 x 10⁴
This compound + Kanamycin0.95 x 10⁴
This compound + Kanamycin + Hygromycin B0.44 x 10⁴

Data adapted from Mlinar et al. (2016). The study used the pMM plasmid in E. coli DH5α.

These results indicate that while single antibiotic selection yields the highest number of transformants, dual selection with this compound and kanamycin is effective, albeit with a reduction in transformation efficiency. The further decrease with triple selection highlights the increased stringency of multi-antibiotic pressure.

A long-term study by Kerby (2013) investigated the stability of a plasmid carrying both this compound and kanamycin resistance genes in E. coli under different selection conditions over an extended period. The research involved continuous culture in media with this compound alone, kanamycin alone, both antibiotics, or no antibiotics.[3][4] While specific quantitative data on plasmid loss over time was not presented in a tabular format in the available text, the study's design underscores the importance of sustained selective pressure for maintaining dual-resistance plasmids.

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the efficacy of this compound and kanamycin in your dual selection system.

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of each antibiotic, and their combination, that inhibits the visible growth of the host bacterial strain.

Methodology:

  • Prepare a series of liquid cultures (e.g., in a 96-well plate) of your host bacterial strain (e.g., E. coli DH5α) in a suitable broth medium (e.g., LB broth).

  • Create a two-fold serial dilution of this compound and kanamycin in separate sets of wells. A typical starting range for this compound is 50-100 µg/mL and for kanamycin is 30-50 µg/mL.

  • For dual selection, create a matrix of concentrations with varying levels of both this compound and kanamycin.

  • Inoculate each well with a standardized suspension of the bacterial host strain.

  • Incubate the cultures at the optimal growth temperature (e.g., 37°C) with shaking for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic(s) at which no visible turbidity (growth) is observed.

Protocol 2: Assessing Plasmid Stability

Objective: To compare the stability of a dual-resistance plasmid under single (this compound or kanamycin) and dual antibiotic selection over multiple generations.

Methodology:

  • Transform your host bacteria with the dual-selection plasmid.

  • Inoculate three separate liquid cultures with a single colony from the transformation plate: one with this compound only, one with kanamycin only, and one with both this compound and kanamycin at their predetermined MICs.

  • Grow the cultures to late logarithmic or early stationary phase.

  • At regular intervals (e.g., every 12 or 24 hours), dilute each culture into fresh medium containing the respective antibiotic(s) to start a new growth cycle. This ensures the bacteria go through multiple generations.

  • At each interval, plate a small aliquot of the culture on non-selective agar plates.

  • After incubation, replica-plate the colonies from the non-selective plate onto plates containing this compound, kanamycin, and both antibiotics to determine the percentage of cells that have retained one or both resistance markers.

  • Calculate the rate of plasmid loss per generation for each selection condition.

Protocol 3: Comparing Protein Expression Levels

Objective: To quantify and compare the yield of a protein of interest expressed from a plasmid under single and dual antibiotic selection.

Methodology:

  • Use a dual-plasmid system where one plasmid carries the gene for your protein of interest and a resistance marker (e.g., this compound), and the second plasmid carries another gene of interest (or is a control plasmid) and the other resistance marker (e.g., kanamycin).

  • Grow parallel cultures of the transformed host strain under three conditions: this compound selection, kanamycin selection, and dual this compound and kanamycin selection.

  • Induce protein expression according to your established protocol (e.g., with IPTG).

  • After the induction period, harvest the cells from each culture by centrifugation.

  • Lyse the cells to release the total protein content.

  • Quantify the total protein concentration in each lysate (e.g., using a Bradford or BCA assay).

  • Analyze the expression of your target protein using SDS-PAGE and densitometry, or by Western blotting for more specific quantification.

  • Compare the relative or absolute yield of the target protein across the different selection conditions. A study by Naghsh et al. (2017) showed that optimizing this compound concentration can significantly impact protein and plasmid yields, suggesting that the concentration of antibiotics in a dual selection system is a critical parameter to optimize.[5]

Visualizing the Mechanisms and Workflows

Mechanism of Action and Resistance

Antibiotic_Mechanisms cluster_this compound This compound cluster_kanamycin Kanamycin This compound This compound PBP Penicillin-Binding Proteins This compound->PBP Inhibits AmpR β-lactamase (AmpR) This compound->AmpR Hydrolyzed by CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis Kanamycin Kanamycin Ribosome 30S Ribosomal Subunit Kanamycin->Ribosome Binds to KanR Aminoglycoside Phosphotransferase (KanR) Kanamycin->KanR Inactivated by ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits Mistranslation Mistranslation & Non-functional proteins

Caption: Mechanisms of action and resistance for this compound and kanamycin.

Dual Selection Experimental Workflow

Dual_Selection_Workflow cluster_comparison Comparative Analysis Start Start Transform Co-transform Host Bacteria with Two Plasmids Start->Transform Plate Plate on Agar with This compound + Kanamycin Transform->Plate Select Select Colonies Plate->Select Inoculate Inoculate Liquid Cultures Select->Inoculate Culture1 Culture 1: This compound Only Inoculate->Culture1 Culture2 Culture 2: Kanamycin Only Inoculate->Culture2 Culture3 Culture 3: This compound + Kanamycin Inoculate->Culture3 Analyze Analyze Plasmid Stability & Protein Expression Culture1->Analyze Culture2->Analyze Culture3->Analyze Conclusion Determine Optimal Selection Strategy Analyze->Conclusion

Caption: Experimental workflow for comparing dual selection strategies.

Logical Relationship of Dual Selection

Dual_Selection_Logic HostCell Host Bacterium PlasmidA Plasmid A (this compound Resistance) HostCell->PlasmidA Uptakes PlasmidB Plasmid B (Kanamycin Resistance) HostCell->PlasmidB Uptakes Survival Survival and Proliferation PlasmidA->Survival Confers Resistance PlasmidB->Survival Confers Resistance CultureMedium Culture Medium with This compound + Kanamycin CultureMedium->Survival Requires Resistance for

Caption: The logic of dual antibiotic selection for plasmid maintenance.

Conclusion and Recommendations

The choice between this compound and kanamycin for dual selection plasmids is not one-size-fits-all and depends heavily on the specific experimental goals.

  • For routine cloning and short-term cultures , a combination of this compound and kanamycin can be effective, provided that fresh plates and media are used to mitigate the issue of this compound degradation and satellite colony formation.

  • For long-term experiments, such as continuous culture or large-scale protein production , the superior stability of kanamycin makes it a more reliable choice. In a dual-selection context, using kanamycin for the more critical plasmid (e.g., the one carrying the protein of interest) may be a prudent strategy. The potential for this compound to be degraded in the medium could lead to the loss of the this compound-resistant plasmid over time.

  • When high transformation efficiency is paramount , starting with single antibiotic selection to establish a co-transformed line before moving to dual selection for maintenance can be a viable approach.

  • Consider potential interactions. While one study indicated an "indifferent" effect when this compound and kanamycin were used together against E. coli K12, it is advisable to empirically determine if there are any synergistic or antagonistic effects with your specific bacterial strain and plasmid combination.[6]

Ultimately, the most robust approach is to empirically test both single and dual selection strategies for your specific dual-plasmid system, using the protocols outlined above to assess plasmid stability and protein expression. This data-driven approach will ensure the selection of the most appropriate and effective antibiotic regimen for your research.

References

Ampicillin vs. Carbenicillin: A Comparative Guide to Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology, microbiology, and drug development, the choice of a selection antibiotic is a critical parameter for successful experimentation. Ampicillin has historically been a widely used agent for selecting transformed bacteria. However, its stability in culture media can be a significant concern, potentially impacting experimental outcomes. Carbenicillin, a semi-synthetic penicillin, is often presented as a more stable alternative. This guide provides an objective comparison of the stability of this compound and carbenicillin in culture media, supported by experimental data and detailed protocols to aid in the selection of the most appropriate antibiotic for your research needs.

Key Performance Comparison

Carbenicillin generally exhibits greater stability than this compound in typical culture conditions, a factor that can significantly influence the reliability and reproducibility of experiments. This enhanced stability is observed in its resistance to enzymatic degradation, temperature fluctuations, and changes in pH.

FeatureThis compoundCarbenicillinKey Advantage of Carbenicillin
Enzymatic Degradation (β-lactamase) Highly susceptible to degradation by β-lactamase, an enzyme secreted by resistant bacteria. This can lead to the depletion of the antibiotic in the media, allowing for the growth of non-resistant "satellite" colonies.[1]More resistant to degradation by β-lactamase compared to this compound.[2]Maintains selective pressure for a longer duration, resulting in fewer satellite colonies and a cleaner selection.[1][3]
Thermal Stability Less stable at higher temperatures, such as the 37°C typically used for bacterial incubation.[4][5]More stable at elevated temperatures commonly used in cell culture.[6]Greater reliability in experiments requiring prolonged incubation at 37°C.
pH Stability Stability is pH-dependent, with decreased stability in acidic or alkaline conditions.More stable across a wider pH range, including the lower pH that can result from bacterial metabolism in culture.[2]Consistent performance even with pH shifts in the culture medium over time.
Satellite Colony Formation Prone to the formation of satellite colonies due to its rapid degradation by β-lactamase secreted into the surrounding medium.[1][4]Significantly reduces the formation of satellite colonies due to its higher stability.[1][3]Ensures that only genuinely resistant colonies grow, simplifying colony picking and downstream analysis.
Cost Generally less expensive.[4]More expensive than this compound.[4]N/A

Quantitative Stability Data

While direct comparative studies on the intrinsic chemical degradation of this compound and carbenicillin in culture media at 37°C are not extensively documented in readily available literature, studies on their degradation in the presence of β-lactamase-producing E. coli highlight the superior stability of carbenicillin.

AntibioticConditionHalf-lifeReference
This compoundLB broth with β-lactamase-producing E. coli~6 minutes[7]
This compoundLB broth with E. coli expressing a modified β-lactamase cassette~63 minutes[7]
CarbenicillinLB broth with β-lactamase-producing E. coli~45 minutes[7]
CarbenicillinLB broth with E. coli expressing a modified β-lactamase cassette~175 minutes[7]
This compoundIn culture at 37°CStable for up to 3 days (in the absence of β-lactamase)

These findings underscore that while both antibiotics are susceptible to enzymatic degradation, carbenicillin maintains its integrity for a significantly longer period under selective pressure.[7]

Experimental Protocols

To enable researchers to perform their own stability comparisons or to quantify antibiotic concentrations in their experiments, detailed protocols for High-Performance Liquid Chromatography (HPLC) and a Kirby-Bauer bioassay are provided below.

High-Performance Liquid Chromatography (HPLC) for Antibiotic Quantification

HPLC is a precise method for determining the concentration of active antibiotic in a liquid sample.

Protocol:

  • Sample Preparation:

    • Collect a 1 ml aliquot of the culture medium at specified time points (e.g., 0, 6, 12, 24, 48 hours).

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with sterile culture medium or an appropriate buffer to fall within the standard curve range.

  • Chromatographic Conditions (Example for this compound):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV absorbance at 230 nm.

    • Injection Volume: 20 µl.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the antibiotic (this compound or carbenicillin) in sterile culture medium.

    • Run these standards on the HPLC to generate a standard curve of peak area versus concentration.

  • Data Analysis:

    • Quantify the antibiotic concentration in the experimental samples by comparing their peak areas to the standard curve.

    • Plot the concentration of the antibiotic over time to determine its stability and half-life in the culture medium.

Kirby-Bauer Bioassay for Stability Assessment

The Kirby-Bauer disk diffusion method is a microbiological assay that can be adapted to qualitatively or semi-quantitatively assess the stability of an antibiotic over time.

Protocol:

  • Preparation of Inoculum:

    • Inoculate a tube of sterile broth (e.g., Tryptic Soy Broth) with a susceptible bacterial strain (e.g., E. coli DH5α).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

    • Evenly swab the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. Repeat this two more times, rotating the plate approximately 60 degrees each time.[8]

  • Sample Application:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • At various time points from your stability experiment (e.g., culture media with this compound or carbenicillin incubated at 37°C), pipette a small, defined volume (e.g., 10 µl) of the filtered culture supernatant onto a sterile disk.

    • As a control, apply a freshly prepared solution of the antibiotic at the initial concentration to a separate disk.

  • Incubation:

    • Using sterile forceps, place the disks onto the inoculated Mueller-Hinton agar plate, ensuring they are firmly in contact with the agar.

    • Incubate the plates at 37°C for 16-18 hours.[9]

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow) in millimeters.

    • A decrease in the diameter of the zone of inhibition for samples taken at later time points compared to the initial time point indicates degradation of the antibiotic.

Visualizing Experimental Workflows and Degradation Pathways

To further clarify the experimental processes and the chemical changes that this compound and carbenicillin undergo, the following diagrams are provided.

Experimental_Workflow_HPLC cluster_sampling Sample Collection cluster_prep Sample Preparation S0 T=0 hr Centrifuge Centrifuge (10,000 x g, 5 min) S0->Centrifuge S6 T=6 hr S6->Centrifuge S12 T=12 hr S12->Centrifuge S24 T=24 hr S24->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Data Data Analysis (Concentration vs. Time) HPLC->Data

Caption: Workflow for HPLC-based antibiotic stability testing.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_application Sample Application Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Lawn Create Bacterial Lawn on Mueller-Hinton Agar Inoculum->Lawn Sample Apply Culture Supernatant to Sterile Disks Lawn->Sample Place Place Disks on Agar Sample->Place Incubate Incubate (37°C, 16-18 hr) Place->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Degradation_Pathway cluster_amp This compound Degradation cluster_carb Carbenicillin Degradation Amp This compound (Active β-lactam ring) Penicilloic This compound-penicilloic acid (Inactive) Amp->Penicilloic β-lactamase or hydrolysis Carb Carbenicillin (Active β-lactam ring) Carb_Penicilloic Carbenicillin-penicilloic acid (Inactive) Carb->Carb_Penicilloic β-lactamase or hydrolysis (slower rate)

References

Validating Your Ampicillin-Resistant Plasmid: A Comparative Guide to Ensuring Construct Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology, drug development, and other scientific fields, the integrity of a plasmid construct is paramount to the success of downstream applications. This guide provides a comprehensive comparison of common methods for validating a new plasmid carrying an ampicillin resistance gene. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate validation strategy.

Method Comparison: A Head-to-Head Analysis

The choice of validation method often depends on the specific experimental needs, available resources, and desired level of confidence. Below is a comparative summary of the most widely used techniques.

Method Principle Information Gained Throughput Cost per Sample Key Advantage Key Limitation
Sanger Sequencing Dideoxy chain termination method to determine the precise nucleotide sequence.Confirms the exact sequence of the insert and flanking regions, including the this compound resistance gene.[1][2][3]LowModerateGold-standard for sequence accuracy.[3]Can be time-consuming for whole-plasmid sequencing; may struggle with GC-rich or repetitive sequences.[1]
Restriction Digestion Enzymatic cleavage of DNA at specific recognition sites to generate a characteristic fragment pattern.Confirms the presence and orientation of the insert and the overall plasmid size by comparing fragment sizes to a predicted map.[4][5][6]HighLowRapid and inexpensive initial screen for correct clones.[6]Does not provide sequence-level information; may not detect small insertions, deletions, or point mutations.
PCR Analysis Amplification of a specific DNA region using primers flanking the area of interest (e.g., the this compound resistance gene).Confirms the presence and size of the this compound resistance gene or other specific plasmid elements.[7][8]HighLowQuick and sensitive method to verify the presence of a specific gene.[8]Does not validate the entire plasmid or the integrity of regions outside the amplified sequence.
Transformation Efficiency Assay Introduction of the plasmid into competent E. coli and plating on selective (this compound-containing) and non-selective media.Functionally validates the this compound resistance gene by assessing the ability of the plasmid to confer resistance and produce colonies.[9][10][11]ModerateLowDirectly tests the functionality of the antibiotic resistance marker.Provides no information about the rest of the plasmid's sequence or structure.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and underlying biological mechanisms can enhance understanding and execution.

PlasmidValidationWorkflow Miniprep Plasmid Miniprep Restriction Restriction Digest Miniprep->Restriction PCR PCR Analysis Miniprep->PCR Sequencing Sanger Sequencing Miniprep->Sequencing Transformation Transformation Miniprep->Transformation Gel Agarose Gel Electrophoresis Restriction->Gel PCR->Gel SeqAnalysis Sequence Analysis Sequencing->SeqAnalysis ColonyCount Colony Counting Transformation->ColonyCount

Caption: General experimental workflow for plasmid validation.

AmpicillinResistance AmpR This compound Resistance Gene (ampR) on Plasmid BetaLactamase β-lactamase Enzyme AmpR->BetaLactamase Transcription & Translation This compound This compound BetaLactamase->this compound Hydrolyzes β-lactam ring PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition of synthesis leads to

Caption: Mechanism of this compound resistance conferred by the ampR gene.

DecisionTree Start Start: New Plasmid Q1 Need quick, inexpensive screen of many clones? Start->Q1 RD Perform Restriction Digest Q1->RD Yes Q2 Need to confirm presence of ampR gene? Q1->Q2 No RD->Q2 PCR Perform PCR for ampR Q2->PCR Yes Q3 Need to verify the exact sequence? Q2->Q3 No PCR->Q3 Seq Perform Sanger Sequencing Q3->Seq Yes Q4 Need to confirm functional resistance? Q3->Q4 No Seq->Q4 Trans Perform Transformation Efficiency Assay Q4->Trans Yes End Plasmid Validated Q4->End No Trans->End

Caption: Decision tree for selecting a plasmid validation method.

Detailed Experimental Protocols

Protocol 1: Analytical Restriction Digestion

This protocol is designed to verify the presence and orientation of an insert within the plasmid backbone.

Materials:

  • Purified plasmid DNA (100-200 ng)

  • Restriction enzymes (e.g., EcoRI, HindIII) and corresponding 10X reaction buffer

  • Nuclease-free water

  • DNA loading dye (6X)

  • Agarose gel (0.8-1.2%) with a DNA stain (e.g., ethidium bromide or SYBR Safe)

  • DNA ladder

Procedure:

  • Set up the digestion reaction in a microcentrifuge tube on ice. For a 20 µL reaction:

    • Plasmid DNA: X µL (for 100-200 ng)

    • 10X Restriction Buffer: 2 µL

    • Restriction Enzyme 1: 0.5-1 µL

    • Restriction Enzyme 2 (for double digest): 0.5-1 µL

    • Nuclease-free water: to 20 µL

  • Gently mix the components by flicking the tube and briefly centrifuge.

  • Incubate the reaction at the optimal temperature for the enzyme(s) (usually 37°C) for 1-2 hours.[4][12]

  • Add 4 µL of 6X DNA loading dye to stop the reaction.

  • Load the entire sample onto an agarose gel alongside a DNA ladder.

  • Run the gel until sufficient separation of fragments is achieved.

  • Visualize the DNA fragments under UV light and compare the band sizes to the expected pattern from your in-silico plasmid map.[6]

Protocol 2: PCR Analysis of the this compound Resistance Gene

This protocol confirms the presence of the ampR gene in your plasmid.

Materials:

  • Purified plasmid DNA (10-50 ng)

  • Forward and reverse primers specific for the ampR gene

  • dNTP mix (10 mM)

  • High-fidelity DNA polymerase and corresponding reaction buffer

  • Nuclease-free water

Procedure:

  • Prepare a master mix for the number of reactions plus one extra. For a 25 µL reaction:

    • 5X Polymerase Buffer: 5 µL

    • 10 mM dNTPs: 0.5 µL

    • 10 µM Forward Primer: 1.25 µL

    • 10 µM Reverse Primer: 1.25 µL

    • DNA Polymerase: 0.25 µL

    • Nuclease-free water: 15.75 µL

  • Aliquot 24 µL of the master mix into each PCR tube.

  • Add 1 µL of plasmid DNA template (10-50 ng) to each respective tube.

  • Place the tubes in a thermal cycler and run the following program (annealing temperature and extension time may need optimization):

    • Initial Denaturation: 98°C for 30 seconds

    • 30 Cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 30-60 seconds (depending on amplicon length)

    • Final Extension: 72°C for 5-10 minutes

  • Analyze 5 µL of the PCR product on an agarose gel to confirm a band of the expected size.

Protocol 3: Sanger Sequencing Preparation

This protocol outlines the preparation of a plasmid sample for Sanger sequencing.

Materials:

  • Purified plasmid DNA (concentration of 50-100 ng/µL)

  • Sequencing primer (forward or reverse, 10 µM)

  • Nuclease-free water

Procedure:

  • In a clean microcentrifuge tube, mix the following:

    • Purified plasmid DNA: 5 µL (250-500 ng total)

    • 10 µM Sequencing Primer: 1 µL

    • Nuclease-free water: to a final volume of 10-15 µL (as required by the sequencing facility)

  • Ensure the sample is well-mixed.

  • Submit the sample to your sequencing facility according to their specific guidelines.

  • Upon receiving the sequencing results (chromatogram and text file), align the sequence with your expected reference sequence using alignment software to check for mutations, deletions, or insertions.

Protocol 4: Transformation Efficiency Assay

This protocol functionally validates the this compound resistance gene.

Materials:

  • Chemically competent E. coli cells

  • Purified plasmid DNA (e.g., pUC19 as a control, and your new plasmid) at a known concentration (e.g., 10 pg/µL)

  • SOC or LB broth

  • LB agar plates

  • LB agar plates containing 100 µg/mL this compound

Procedure:

  • Thaw a 50 µL aliquot of competent cells on ice.

  • Add 1 µL of the 10 pg/µL plasmid DNA to the cells. Gently mix by flicking the tube.

  • Incubate the mixture on ice for 30 minutes.[9][13]

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.[13]

  • Immediately return the tube to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC or LB broth to the cells.

  • Incubate at 37°C for 1 hour with shaking (225 rpm).

  • Plate 100 µL of the cell suspension onto an LB agar plate with this compound.

  • To determine the total number of viable cells, create a 1:10,000 dilution of the cell suspension in SOC/LB and plate 100 µL on an LB agar plate without this compound.

  • Incubate all plates overnight at 37°C.

  • The next day, count the number of colonies on each plate.

  • Calculate the transformation efficiency as Colony Forming Units (CFU) per µg of DNA:

    • Transformation Efficiency = (Number of colonies on this compound plate / pg of DNA plated) x (1000 pg / 1 ng) x (1000 ng / 1 µg)

A high number of colonies on the this compound plate confirms a functional resistance gene.

References

Safety Operating Guide

Personal protective equipment for handling Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ampicillin

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a broad-spectrum β-lactam antibiotic commonly used in molecular biology and cell culture. While effective for its intended purpose, it is classified as a hazardous chemical that can cause allergic skin reactions, asthma-like symptoms, or breathing difficulties if inhaled.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the minimum personal protective equipment required when working with this compound powder or solutions.

Body PartRequired PPESpecifications and Recommendations
Respiratory RespiratorA NIOSH-approved respirator is necessary when engineering controls (like a fume hood) are insufficient, or when handling large quantities of powder.[1][4][5] A filter effective for combined particulates and organic vapors is recommended.[4]
Eyes/Face Safety Goggles / Face ShieldWear chemical safety goggles with side shields.[6][7] A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.[4][6]
Hands Chemical-Resistant GlovesWear compatible chemical-resistant gloves (e.g., Natural rubber, Neoprene, Polyvinyl chloride).[6][8] Always inspect gloves for tears or holes before use.
Body Laboratory CoatA standard laboratory coat or apron should be worn to prevent skin contact.[4][5] Contaminated clothing should be removed and washed before reuse.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure is the best way to minimize exposure and prevent contamination.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood is the recommended engineering control to minimize inhalation risk.[1]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4]

  • Workspace: Prepare a clean and designated area for handling this compound. Cover the work surface with absorbent, disposable bench paper.

Weighing and Handling this compound Powder
  • Avoid Dust: Handle the powder carefully to avoid creating dust.[7]

  • Weighing: Weigh the powder within the chemical fume hood.

  • Container: Keep the stock container of this compound tightly closed when not in use.[1][4]

Preparing this compound Solutions
  • Dissolving: When preparing stock solutions, add the powder to the solvent slowly to prevent splashing.

  • Filter Sterilization: For sterile applications, use a syringe filter to sterilize the solution. This should be done within a laminar flow hood or near a Bunsen burner to maintain sterility.

Storage
  • Containers: Store this compound in tightly sealed, properly labeled containers.[1][9]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[10] Many protocols recommend refrigeration at 2°C to 8°C.[5]

This compound Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

AmpicillinHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start don_ppe Don PPE (Gloves, Goggles, Lab Coat) start->don_ppe prep_workspace Prepare Workspace (Fume Hood, Bench Cover) don_ppe->prep_workspace weigh Weigh this compound Powder prep_workspace->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs! weigh->spill use Use in Experiment dissolve->use dissolve->spill decontaminate Decontaminate Workspace use->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose end End dispose->end spill_response Follow Spill Protocol (Evacuate, Notify, Clean) spill->spill_response Emergency spill_response->decontaminate

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an accidental spill or exposure.

Emergency Procedures for Spills and Exposure
IncidentAction
Minor Spill (Powder) Wear appropriate PPE. Gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the area with soap and water.
Spill (Liquid) Wear appropriate PPE. Cover the spill with an inert absorbent material.[4] Collect the material into a sealed container for disposal.[8] Ventilate the affected area.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical advice if a rash or irritation develops.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water and drink plenty of water.[4] Seek medical attention.[1]
Waste Disposal Protocol

Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.

  • Segregation: All waste contaminated with this compound, including unused product, contaminated gloves, bench paper, and containers, must be segregated as chemical waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste" and specify "this compound."

  • Disposal: Dispose of the waste through a licensed professional waste disposal service.[11] Do not pour this compound solutions down the drain or dispose of them in regular trash.[3][7] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[11]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[11]

References

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。